Thermoelectric Figure of Merit: Cu₂Sb-Enhanced Zn₄Sb₃ versus Undoped β-Zn₄Sb₃
When Cu₂Sb is incorporated as a 5 mol% additive into β-Zn₄Sb₃ via spark plasma sintering, the resulting composite (Cu₂Sb)₀.₀₅–(Zn₄Sb₃)₀.₉₅ achieves a maximum thermoelectric figure of merit ZT of 0.72 at 654 K [1]. This value is 0.25 higher than the ZT of 0.47 measured for undoped β-Zn₄Sb₃ under identical conditions [1]. In a parallel study, Cu-addition to Zn₄Sb₃ yielded a ZT of 0.70 at 654 K, compared with a baseline ZT of 0.48 for the unmodified Zn₄Sb₃ prepared in that work—an increase of 0.22 (≈46%) [2]. These data demonstrate that Cu₂Sb, whether added directly or formed in situ, consistently raises the ZT of Zn-Sb based thermoelectrics by approximately 45–53% relative to the undoped parent phase at the same operating temperature.
ΔZT = +0.25 (+53%)
| Evidence Dimension | Thermoelectric Figure of Merit (ZT) at 654 K |
|---|---|
| Target Compound Data | ZT = 0.72 for (Cu₂Sb)₀.₀₅–(Zn₄Sb₃)₀.₉₅ [1]; ZT = 0.70 for Cu-added Zn₄Sb₃ alloy [2] |
| Comparator Or Baseline | ZT = 0.47 for undoped β-Zn₄Sb₃ [1]; ZT = 0.48 for baseline Zn₄Sb₃ [2] |
| Quantified Difference | ΔZT = +0.25 (+53%) [1]; ΔZT = +0.22 (+46%) [2] |
| Conditions | Spark plasma sintering; temperature = 654 K; Rietveld refinement confirmed multi-phase composition including β-Zn₄Sb₃, ZnSb, and Cu₅Zn₈ |
Why This Matters
For procurement decisions, this 53% ZT enhancement translates directly to higher thermoelectric conversion efficiency at mid-temperature ranges (600–700 K), making Cu₂Sb-containing composites a quantifiably superior choice over pure Zn₄Sb₃ for waste-heat recovery applications.
- [1] Qiu, W.J., Yang, J.Y., Zhu, T.J., Zhao, X.B. Effects of a Cu-contained compound on the microstructures and thermoelectric properties of Zn–Sb based alloys. Materials Science and Engineering: B, 2008, 153(1–3), 70–73. View Source
- [2] Qiu, W.J., Yang, J.Y., Zhu, T.J., Zhao, X.B. Thermoelectric properties of Cu-added Zn–Sb based alloys with multi-phase equilibrium. Materials Science and Engineering: B, 2009, 158(1–3), 98–102. View Source
